1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No.: 2098003-88-2
Cat. No.: VC3157252
Molecular Formula: C11H12F2N4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098003-88-2 |
---|---|
Molecular Formula | C11H12F2N4 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 1-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine |
Standard InChI | InChI=1S/C11H12F2N4/c1-14-7-8-6-10(16-17(8)11(12)13)9-4-2-3-5-15-9/h2-6,11,14H,7H2,1H3 |
Standard InChI Key | HAUDQJUQLYCDBD-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=NN1C(F)F)C2=CC=CC=N2 |
Canonical SMILES | CNCC1=CC(=NN1C(F)F)C2=CC=CC=N2 |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine are crucial for understanding its behavior in various environments and its potential applications. The compound is typically characterized by the properties detailed in the following table:
The compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while the secondary amine group can function as a hydrogen bond donor. The presence of the difluoromethyl group likely enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability . The pyridine ring contributes to the compound's basicity, affecting its solubility profile in acidic environments.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically follows multi-step procedures that involve the formation of the pyrazole core followed by appropriate functionalization. Based on synthetic approaches for similar compounds, several strategies can be employed to prepare this molecule.
One common synthetic route involves a four-step procedure similar to that described for related pyridine-containing heterocyclic compounds . This approach typically begins with the preparation of a pyridine derivative, followed by incorporation into the pyrazole structure, and finally functionalization with the difluoromethyl and methylamine groups.
Specific Synthetic Route
A plausible synthetic pathway for 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine may include:
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Preparation of a pyridine-containing starting material, potentially through the esterification of a pyridine carboxylic acid
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Formation of the pyrazole ring structure, which may involve a cyclocondensation reaction with hydrazine derivatives
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Introduction of the difluoromethyl group on the pyrazole nitrogen, potentially using difluoromethylating reagents under basic conditions
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Functionalization of the pyrazole C-5 position to incorporate the N-methylmethanamine group, possibly through a reductive amination process
Structural Characteristics
Molecular Structure
The structure of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine features several key components:
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A central pyrazole ring serving as the core structure
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A difluoromethyl group attached to the N-1 position of the pyrazole
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A pyridin-2-yl substituent at the C-3 position of the pyrazole ring
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An N-methylmethanamine group attached to the C-5 position of the pyrazole
This arrangement creates a molecule with multiple points of potential interaction with biological targets. The presence of the pyrazole ring provides a planar, aromatic component that can participate in π-stacking interactions with aromatic amino acid residues in proteins . The difluoromethyl group adds a lipophilic element while also potentially serving as a weak hydrogen bond donor through the C-H bond adjacent to the fluorine atoms .
Conformational Analysis
The three-dimensional structure of this compound is influenced by possible rotations around several bonds, particularly between the pyrazole and pyridine rings, and between the pyrazole and the N-methylmethanamine group. These rotational degrees of freedom allow the molecule to adopt various conformations, potentially enabling it to fit into diverse binding pockets within biological targets .
The presence of the difluoromethyl group at the N-1 position of the pyrazole likely influences the electronic distribution across the molecule, affecting both its reactivity and its interaction with biological systems . The nitrogen atoms in both the pyrazole and pyridine rings provide potential coordination sites for metal ions, which may be relevant for certain catalytic or biological activities.
Biological Activity and Applications
Research Applications
This compound represents a valuable research tool in medicinal chemistry and drug development. Its unique structural features make it suitable for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound may serve as a starting point for the development of libraries of related molecules with optimized properties for specific biological targets .
The presence of the difluoromethyl group is particularly significant in current medicinal chemistry research, as this moiety is increasingly recognized as a bioisostere for various functional groups, including methyl and hydroxyl groups, with improved metabolic properties .
Comparative Analysis with Related Compounds
Comparison with Structural Analogs
1-(1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine shares structural similarities with several related compounds that have been more extensively studied. A comparison with these analogs provides insights into the potential properties and applications of our target compound.
These structural relatives demonstrate how subtle modifications to the core structure can significantly impact the compound's physical properties and potential biological activities. The presence of the pyridine ring in our target compound likely confers different electronic and steric properties compared to the simpler analogs, potentially influencing its interaction with biological targets.
Structure-Activity Relationships
Research on related pyrazole derivatives suggests that the substitution pattern on the pyrazole ring significantly influences biological activity . The position of the pyridine substituent at C-3 of the pyrazole in our target compound may be particularly important for specific interactions with biological targets.
Synthesis Challenges and Solutions
Synthetic Challenges
The synthesis of 1-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine presents several challenges that must be addressed to achieve efficient production:
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Regioselective formation of the pyrazole ring with the correct substitution pattern
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Introduction of the difluoromethyl group, which typically requires specialized reagents and conditions
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Control of the reaction selectivity to minimize formation of isomeric products
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Purification challenges due to the presence of structurally similar by-products
These challenges are common in the synthesis of highly functionalized heterocyclic compounds and require careful optimization of reaction conditions .
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